N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide
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Overview
Description
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide typically involves the bromination of 4-hydroxy-3,5-dimethylbenzoic acid followed by amide formation with 3,5-dibromo-4-hydroxyaniline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as acetic acid or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxyphenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The brominated phenyl groups may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
- 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Uniqueness
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide is unique due to the presence of both brominated and hydroxylated phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1126079-10-4 |
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Molecular Formula |
C15H13Br2NO3 |
Molecular Weight |
415.08 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-7-3-9(4-8(2)13(7)19)15(21)18-10-5-11(16)14(20)12(17)6-10/h3-6,19-20H,1-2H3,(H,18,21) |
InChI Key |
HHFKUQZPNITQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)NC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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